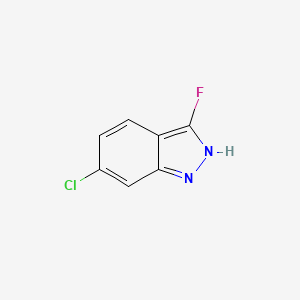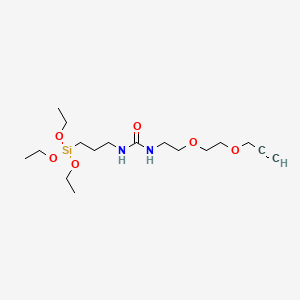
(S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a cyclohexane ring substituted with difluoro groups and a phenylbutenyl side chain. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the difluoro groups can be introduced via halogenation reactions.
Introduction of the Phenylbutenyl Side Chain: This can be achieved through a Friedel-Crafts alkylation reaction, where the phenylbutenyl group is attached to the cyclohexane ring.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide: The enantiomer of the compound with different stereochemistry.
4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide: Without the (S)-configuration, this compound lacks the specific stereochemistry.
N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide: Without the difluoro substitution.
Uniqueness
The presence of the (S)-configuration and difluoro groups in (S)-4,4-difluoro-N-(1-phenylbut-3-en-1-yl)cyclohexane-1-carboxamide imparts unique chemical and biological properties, such as increased stability, specific interactions with biological targets, and distinct reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C17H21F2NO |
|---|---|
Molekulargewicht |
293.35 g/mol |
IUPAC-Name |
4,4-difluoro-N-[(1S)-1-phenylbut-3-enyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H21F2NO/c1-2-6-15(13-7-4-3-5-8-13)20-16(21)14-9-11-17(18,19)12-10-14/h2-5,7-8,14-15H,1,6,9-12H2,(H,20,21)/t15-/m0/s1 |
InChI-Schlüssel |
PBMRBVGMWUSBRV-HNNXBMFYSA-N |
Isomerische SMILES |
C=CC[C@@H](C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Kanonische SMILES |
C=CCC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene](/img/structure/B11828166.png)

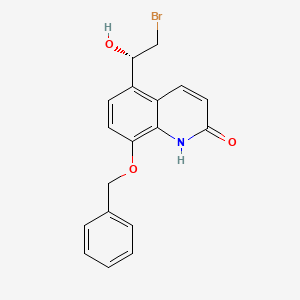
![Tricyclo[3.3.1.13,7]decane-1-butanamide](/img/structure/B11828183.png)
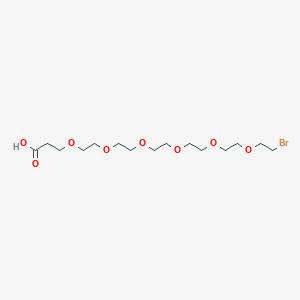
![1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)
![N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)

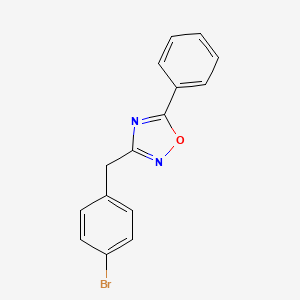
![[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-](/img/structure/B11828225.png)
